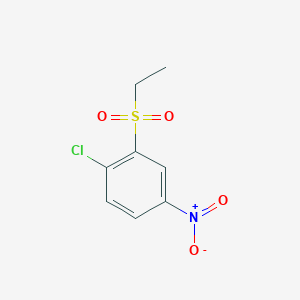![molecular formula C6H11N5O B13147738 2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol CAS No. 106224-39-9](/img/structure/B13147738.png)
2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with appropriate amines. One common method involves the nucleophilic substitution of cyanuric chloride with ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dioxane or ethanol, with the addition of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to filtration, washing, and drying steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar in structure but with a methoxy group instead of an ethanol group.
2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: Contains an ethoxy group instead of an ethanol group.
Uniqueness
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
106224-39-9 |
|---|---|
Formule moléculaire |
C6H11N5O |
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
2-[(4-amino-6-methyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H11N5O/c1-4-9-5(7)11-6(10-4)8-2-3-12/h12H,2-3H2,1H3,(H3,7,8,9,10,11) |
Clé InChI |
KNFYMWFWDPBJBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)NCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)




![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)

![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)


